molecular formula C10H15NO2S B592158 tert-Butyl (5-methylthiophen-3-yl)carbamate CAS No. 1251734-12-9

tert-Butyl (5-methylthiophen-3-yl)carbamate

Cat. No. B592158
M. Wt: 213.295
InChI Key: VIPISFZPXVBJCK-UHFFFAOYSA-N
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Description

“tert-Butyl (5-methylthiophen-3-yl)carbamate” is a chemical compound with the CAS Number: 1251734-12-9 . It has a molecular weight of 213.3 . The IUPAC name for this compound is tert-butyl 5-methyl-3-thienylcarbamate . It is a solid substance .


Molecular Structure Analysis

The InChI code for “tert-Butyl (5-methylthiophen-3-yl)carbamate” is 1S/C10H15NO2S/c1-7-5-8(6-14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“tert-Butyl (5-methylthiophen-3-yl)carbamate” is a solid substance . It should be stored in a dark place, sealed in dry, at a temperature of 2-8C .

Scientific Research Applications

Molecular Structure and Hydrogen Bond Analysis

A study on carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, revealed the role of hydrogen bonds in assembling molecules into a three-dimensional architecture. The interplay of strong and weak hydrogen bonds, such as N-H⋯O and C-H⋯π, was highlighted, emphasizing their contribution to the molecular structure and interactions (Das et al., 2016).

Halogen Bond Influences in Crystal Structures

The influence of halogen bonds alongside hydrogen bonds in the crystal structures of tert-butyl carbamate derivatives was demonstrated. This study showcases how these interactions contribute to the stability and arrangement of molecules in the solid state, providing insight into the structural dynamics of similar carbamate compounds (Baillargeon et al., 2017).

Stereoselective Syntheses for Protease Inhibitors

Research into the enantioselective synthesis of tert-butyl carbamate derivatives for potential use in novel protease inhibitors has been conducted. This work underlines the importance of precise stereochemical control in the synthesis of biologically active compounds, opening pathways for the development of therapeutic agents (Ghosh et al., 2017).

Substitution Reactions and Derivative Synthesis

Studies on the substitution reactions of tert-butyl (5-methylthiophen-3-yl)carbamate have provided methodologies for the synthesis of thiophenecarboxylic acids and other derivatives. These reactions are crucial for the generation of new compounds with potential applications in various fields of chemistry and materials science (Gol'dfarb & Konstantinov, 1958).

Safety And Hazards

The compound has been classified with the signal word “Warning” and the hazard statement H302 . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-(5-methylthiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-5-8(6-14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPISFZPXVBJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856409
Record name tert-Butyl (5-methylthiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-methylthiophen-3-yl)carbamate

CAS RN

1251734-12-9
Record name tert-Butyl (5-methylthiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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